molecular formula C15H19F3N2O3 B564244 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) CAS No. 144646-34-4

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)

Cat. No.: B564244
CAS No.: 144646-34-4
M. Wt: 332.323
InChI Key: JECDIUYILCAULH-YDALLXLXSA-N
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Description

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate), also known as 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate), is a useful research compound. Its molecular formula is C15H19F3N2O3 and its molecular weight is 332.323. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound's application in scientific research includes its role in the synthesis of complex molecules. For example, it has been used in the synthesis of alpha-cyclopropyl-beta-homoprolines through a series of reactions including 1,3-dipolar cycloadditions and trifluoroacetic acid-induced thermal fragmentative rearrangements. This process highlights its utility in producing cyclic beta-amino acids with high stereocontrol, which are valuable in peptide chemistry (Cordero et al., 2009).

Catalysis

The compound has also found applications in catalysis, where it has been involved in the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate. This reaction underscores the compound's role in enhancing regioselection and substrate reactivity, contributing to the synthesis of stereochemically complex molecules (Chowdhury & Ghosh, 2009).

Medicinal Chemistry

In medicinal chemistry, derivatives of the compound have been employed in the design and synthesis of inhibitors targeting influenza neuraminidase, demonstrating its potential in drug discovery. The structure-activity relationship studies led to the identification of potent inhibitors, showcasing the compound's contribution to developing therapeutic agents (Wang et al., 2001).

Organocatalysis

Further, its derivatives have been used as effective organocatalysts in asymmetric intramolecular aldol reactions, which is significant for constructing complex molecular architectures with high enantioselectivity. Such reactions are crucial in synthetic organic chemistry for building chiral molecules (Hayashi et al., 2007).

Enzyme Inhibition Studies

The compound's framework has been incorporated into synthetic molecules to study their inhibitory activity against specific enzymes, such as β-galactofuranosidase. Although the synthesized molecules showed negligible inhibitory activity, such studies are vital for understanding enzyme-substrate interactions and for the development of enzyme inhibitors (Oliveira Udry et al., 2016).

Properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECDIUYILCAULH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721638
Record name Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144646-34-4
Record name Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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